

toxicological data and safety profile of 2-Hexyl-1-decanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hexyl-1-decanol

Cat. No.: B030547

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2-Hexyl-1-decanol: A Toxicological and Safety Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data and safety profile of **2-Hexyl-1-decanol**. The information is compiled and presented to meet the needs of researchers, scientists, and professionals involved in drug development and safety assessment. This document summarizes key toxicological endpoints, outlines relevant experimental methodologies, and presents logical workflows for safety evaluation.

Executive Summary

2-Hexyl-1-decanol, a branched-chain fatty alcohol, exhibits a generally low order of acute toxicity. The available data from oral and dermal toxicity studies in animal models indicate a high lethal dose. It is not found to be a skin sensitizer in guinea pig studies and shows no evidence of mutagenicity in in vitro assays. While comprehensive data on repeated dose toxicity, reproductive toxicity, and carcinogenicity are not readily available in the public domain, the overall toxicological profile suggests a low potential for systemic toxicity under acute exposure conditions. As a member of the long-chain alcohol category, it is considered to be at most a mild irritant.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	2425-77-6	
Molecular Formula	C16H34O	
Molecular Weight	242.44 g/mol	
Appearance	Colorless to pale yellow liquid	[1]
Solubility	Limited solubility in water, soluble in organic solvents	[1]

Toxicological Data

The following tables summarize the available quantitative toxicological data for **2-Hexyl-1-decanol**.

Acute Toxicity

Endpoint	Species	Route	Value	Guideline
LD50	Rat (male and female)	Oral	> 40 mg/kg	OECD Test Guideline 401[2]
LD50	Rabbit (male and female)	Dermal	2 mg/kg	

Skin Irritation and Sensitization

Endpoint	Species	Result	Guideline
Skin Corrosion/Irritation	Not Specified	No data available	Not Specified[2]
Skin Sensitization	Guinea pig	Negative	

Genotoxicity

Assay	Test System	Result	Guideline
Germ cell mutagenicity	Hamster ovary	Negative	Not Specified[2]

Carcinogenicity

Agency	Classification
IARC	No ingredient of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[2]

Experimental Protocols

Detailed experimental protocols for the specific studies on **2-Hexyl-1-decanol** are not publicly available. However, the following sections describe the methodologies based on the standard OECD guidelines referenced in safety data sheets, providing a comprehensive understanding of how these toxicological endpoints are typically evaluated.

Acute Oral Toxicity - OECD Test Guideline 401 (Representative Protocol)

This guideline outlines a method for assessing the acute oral toxicity of a substance.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Test Animals: Typically, young adult rats of a single strain are used. Both males and females are tested.

Procedure:

- **Dose Selection:** A preliminary range-finding study may be conducted to determine the appropriate dose levels.

- **Administration:** The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Necropsy:** All animals (including those that die during the test and survivors at termination) are subjected to a gross necropsy.
- **Data Analysis:** The LD50 is calculated using a recognized statistical method.

Acute Dermal Toxicity (Representative Protocol)

Objective: To determine the potential for a substance to cause toxicity when applied to the skin.

Test Animals: Young adult rabbits are commonly used.

Procedure:

- **Preparation of Skin:** The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.
- **Application:** The test substance is applied to a small area of the clipped skin (approximately 10% of the body surface area). The application site is then covered with a porous gauze dressing.
- **Exposure Duration:** The exposure period is typically 24 hours.
- **Observation:** Animals are observed for signs of toxicity and skin reactions at the site of application. The observation period is at least 14 days.
- **Data Analysis:** The dermal LD50 is calculated.

Skin Sensitization - Guinea Pig Maximization Test (GPMT) (Representative Protocol)

Objective: To assess the potential of a substance to induce skin sensitization.

Test Animals: Young adult guinea pigs are used.

Procedure:

- Induction Phase:
 - Intradermal Injections: The test substance is injected intradermally, both with and without Freund's Complete Adjuvant (FCA), to enhance the immune response.
 - Topical Application: One week after the injections, the test substance is applied topically to the same area and covered with an occlusive dressing for 48 hours.
- Challenge Phase: Two weeks after the induction phase, a non-irritating concentration of the test substance is applied topically to a naive site on the skin of both the test and control animals.
- Evaluation: The challenge sites are observed for signs of skin reaction (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to the control group.

In Vitro Mammalian Cell Gene Mutation Test - Hamster Ovary Cell (Representative Protocol)

Objective: To evaluate the potential of a substance to induce gene mutations in cultured mammalian cells.

Test System: Chinese Hamster Ovary (CHO) cells are commonly used.

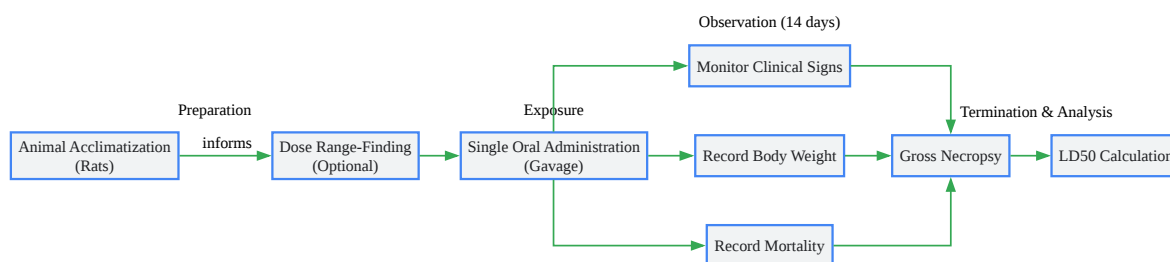
Procedure:

- Cell Treatment: CHO cells are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver).
- Mutation Expression: After treatment, the cells are cultured for a period to allow for the expression of any induced mutations.

- **Mutant Selection:** The cells are then cultured in a selective medium that allows only the mutant cells to grow.
- **Data Analysis:** The number of mutant colonies is counted, and the mutation frequency is calculated and compared to the solvent control.

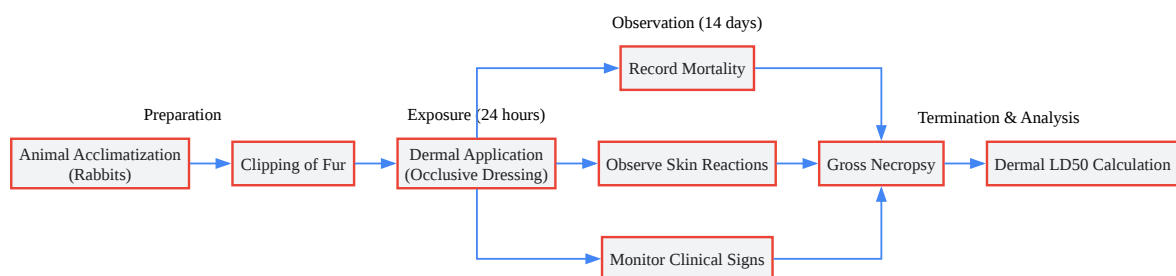
Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for the key toxicological assessments described above.



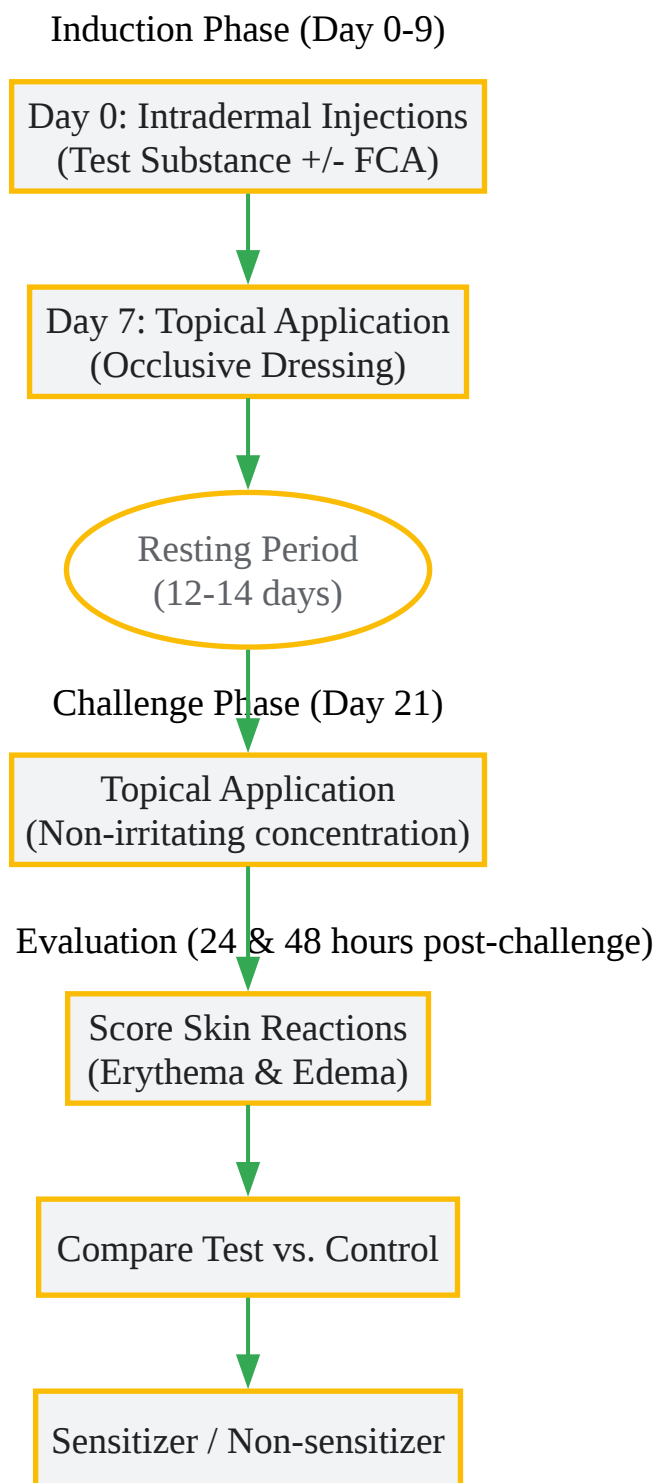
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Acute Oral Toxicity (OECD 401) Experimental Workflow.



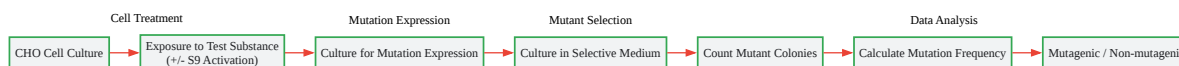
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Acute Dermal Toxicity Experimental Workflow.



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Skin Sensitization (GPMT) Experimental Workflow.



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In Vitro Mutagenicity (CHO Assay) Experimental Workflow.

Discussion and Safety Profile

The available toxicological data for **2-Hexyl-1-decanol** suggest a favorable safety profile for acute exposures. The high oral LD50 value in rats and the dermal LD50 in rabbits indicate low acute systemic toxicity via these routes.[2] Furthermore, the negative result in a guinea pig skin sensitization test suggests it is unlikely to cause allergic contact dermatitis.[2] The negative finding in an in vitro mutagenicity assay is also a key indicator of a lack of genotoxic potential.[2]

As a long-chain alcohol, **2-Hexyl-1-decanol** is expected to have low volatility, reducing the risk of inhalation exposure under normal handling conditions. However, some sources suggest it may be an irritant to the eyes, nose, and throat.[3] While specific data on skin and eye irritation are lacking, long-chain alcohols are generally considered to be, at most, mild skin irritants.[3]

A significant data gap exists for chronic toxicity, including repeated dose toxicity, carcinogenicity, and reproductive/developmental toxicity. While the lack of mutagenicity and the general toxicological profile of similar long-chain alcohols suggest a low concern, definitive conclusions cannot be drawn without specific studies on **2-Hexyl-1-decanol**.

For professionals in drug development, **2-Hexyl-1-decanol**'s low acute toxicity and lack of sensitization potential are advantageous for its use as an excipient or in formulation processes. However, the potential for mild irritation should be considered, and appropriate handling procedures should be implemented. The absence of chronic toxicity data may necessitate further studies if long-term or high-exposure applications are considered.

Conclusion

2-Hexyl-1-decanol possesses a low acute toxicity profile and does not appear to be a skin sensitizer or a mutagen. While data on chronic toxicological effects are limited, the existing information provides a solid foundation for a preliminary safety assessment. For applications in drug development, its properties are generally favorable, though further investigation may be warranted for specific use cases involving prolonged or high-level exposure. Researchers and scientists should consult the available Safety Data Sheets and consider the data gaps when evaluating the use of **2-Hexyl-1-decanol** in their work.

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- To cite this document: BenchChem. [toxicological data and safety profile of 2-Hexyl-1-decanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030547#toxicological-data-and-safety-profile-of-2-hexyl-1-decanol]

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